[2-(4-Chlorophenyl)ethyl](4-methoxybenzyl)amine hydrobromide
Description
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic amine derivative characterized by a 4-chlorophenyl ethyl group and a 4-methoxybenzyl amine moiety, paired with a hydrobromide counterion.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRGGCEIHNNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide involves several steps. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
| Compound Name | Substituents (R1/R2) | Molecular Formula | Molecular Weight | Counterion | Notes/Source |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | R1: 4-Cl-C6H4; R2: 4-OCH3 | C16H17ClNO·HBr | 362.68 | HBr | Target compound |
| 2-(4-Chlorophenyl)ethylamine | R1: 4-Cl-C6H4; R2: 4-OCH2CH3 | C17H19ClNO·HBr | 376.70 | HBr | Ethoxy analog |
| 2-(1-Cyclohexenyl)ethylamine | R1: Cyclohexenyl; R2: 4-OCH3 | C16H22ClNO | 281.83 | HCl | Aliphatic backbone |
| (3-Fluorobenzyl)(4-methoxybenzyl)amine | R1: 3-F-C6H4; R2: 4-OCH3 | C15H15FNO·HBr | 316.20 | HBr | Fluorine substitution |
Key Observations :
- Ethoxy vs.
- Cyclohexenyl Substitution : Replacing the chlorophenyl group with a cyclohexenyl moiety (Table 1, row 3) reduces aromaticity and introduces aliphatic character, which may enhance metabolic stability in biological systems .
- Fluorine Substitution : The 3-fluorobenzyl variant (Table 1, row 4) demonstrates how electronegative substituents could influence electronic properties and binding affinity in receptor-targeted applications .
Counterion Effects
Table 2: Impact of Counterion on Physicochemical Properties
| Compound Name | Counterion | Solubility (Polar Solvents) | Stability Notes | Source |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | HBr | Moderate | Hydroscopic; stable at RT | N/A |
| 2-(1-Cyclohexenyl)ethylamine | HCl | High | Less hygroscopic |
Key Observations :
- Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., target compound) typically exhibit lower solubility in water compared to hydrochlorides due to the larger bromide ion’s reduced charge density .
- Stability : Hydrochloride salts may offer better crystallinity and storage stability under ambient conditions.
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chlorophenyl group and a methoxybenzyl moiety. Its hydrobromide salt form enhances solubility and stability, making it suitable for various applications in pharmacology.
Biological Activities
Research indicates that compounds similar to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with similar structures have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor effects, although specific mechanisms remain to be elucidated.
- Antimicrobial Properties : Similar derivatives have shown antimicrobial activity, indicating potential applications in treating infections.
The exact mechanism of action for 2-(4-Chlorophenyl)ethylamine hydrobromide is not fully characterized. However, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Ongoing research aims to clarify these interactions further.
Case Studies
- Antiviral Activity : A study on related compounds demonstrated significant antiviral activity against Hepatitis B Virus (HBV). For instance, the compound IMB-0523 showed IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating strong antiviral potential .
- Anticancer Properties : Research into structurally similar compounds has revealed their ability to inhibit cancer cell proliferation. Specific studies have noted that compounds with the chlorophenyl moiety can induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Data Table
The following table summarizes some key findings related to the biological activity of compounds structurally similar to 2-(4-Chlorophenyl)ethylamine hydrobromide:
| Compound Name | Structural Features | Notable Activity | IC50 (µM) |
|---|---|---|---|
| IMB-0523 | 4-Chlorophenyl + Methoxy group | Anti-HBV activity | 1.99 (wild-type), 3.30 (drug-resistant) |
| 4-Methoxybenzylamine | Methoxy group on benzene | Antidepressant effects | N/A |
| 4-Chlorobenzylamine | Chlorobenzene moiety | Antimicrobial properties | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
